

Synonyms and alternative names for 2-Ethyl-3,5,6-trimethylpyrazine

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Compound of Interest

Compound Name: **2-Ethyl-3,5,6-trimethylpyrazine**

Cat. No.: **B099207**

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An In-Depth Technical Guide to **2-Ethyl-3,5,6-trimethylpyrazine** for Researchers and Drug Development Professionals

Introduction

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a class of compounds with profound significance across multiple scientific disciplines.^{[1][2]} While renowned for their contribution to the desirable aromas of roasted, baked, and fermented foods, their utility extends into medicinal chemistry, where the pyrazine ring serves as a crucial pharmacophore in several approved drugs.^[2] This guide focuses on a specific, highly substituted alkylpyrazine: **2-Ethyl-3,5,6-trimethylpyrazine**.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this molecule, grounded in its fundamental properties, synthesis, analytical characterization, and diverse applications. We will explore the causality behind its formation, the rationale for specific analytical techniques, and its potential, both as a well-established flavor compound and as a molecule of interest within the broader context of biologically active heterocyclic chemistry.

Chapter 1: Chemical Identity and Nomenclature

Precise identification is the cornerstone of all scientific investigation. **2-Ethyl-3,5,6-trimethylpyrazine** is a distinct chemical entity, though it is often discussed in literature

alongside mixtures of related isomers. Establishing its unique identifiers is critical for accurate sourcing, analysis, and regulatory compliance.

The canonical structure features a pyrazine ring substituted with one ethyl and three methyl groups at the 2, 3, 5, and 6 positions, respectively.

Table 1: Synonyms and Chemical Identifiers

Identifier Type	Value	Authoritative Source
Primary IUPAC Name	2-ethyl-3,5,6-trimethylpyrazine	PubChem[3]
CAS Registry Number	17398-16-2	NIST[4][5]
Synonym	Ethyltrimethylpyrazine	PubChem[3]
Synonym	2,3,5-trimethyl-6-ethyl pyrazine	The Good Scents Company[6]
Synonym	6-Ethyl-2,3,5-trimethylpyrazine	NIST[4][5]
Synonym	Pyrazine, ethyltrimethyl	NIST[4][5]
PubChem CID	28518	PubChem[3]
Molecular Formula	C ₉ H ₁₄ N ₂	PubChem[3]
SMILES	CCC1=C(C(=NC=C1C)C)C	Scent.vn[7]
InChI	InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3	PubChem[3]
InChIKey	FPOLJKZKOKXIFE-UHFFFAOYSA-N	PubChem[3]

Note: It is crucial to distinguish this specific isomer (CAS 17398-16-2) from commercially available mixtures, such as "2-Ethyl-3,(5 or 6)-dimethylpyrazine" (CAS 27043-05-6), which contains different molecular entities.[8][9]

Chapter 2: Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various matrices, influencing its volatility, solubility, and sensory perception. These parameters are fundamental for designing extraction protocols, analytical methods, and formulation strategies.

Table 2: Key Physicochemical Properties of **2-Ethyl-3,5,6-trimethylpyrazine**

Property	Value	Source / Notes
Molecular Weight	150.22 g/mol	PubChem[3]
Appearance	Colorless to pale yellow clear liquid	The Good Scents Company[6]
Odor Profile	Roasted, nutty, reminiscent of cocoa	PubMed[9]
Boiling Point	206-207 °C (at 760 mm Hg, est.)	The Good Scents Company[6]
Flash Point	77.0 °C (171.0 °F) (TCC, est.)	The Good Scents Company[6]
Vapor Pressure	0.337 mmHg at 25 °C (est.)	The Good Scents Company[6]
Density	0.965 g/mL at 25 °C	Sigma-Aldrich
Refractive Index	n _{20/D} 1.5015	Sigma-Aldrich
Solubility	Soluble in alcohol; Water: 437.7 mg/L at 25 °C (est.)	The Good Scents Company[6]

The molecule's relatively high boiling point and moderate vapor pressure classify it as a semi-volatile compound. This characteristic is key to its role as a potent, lingering aroma chemical, contributing significantly to the flavor profile of thermally processed foods. Its limited water solubility and good solubility in organic solvents like ethanol are critical considerations for its application in liquid flavor systems and for designing solvent-based extraction methods for analysis.

Chapter 3: Synthesis and Formation Pathways

Understanding the origins of **2-Ethyl-3,5,6-trimethylpyrazine** provides insight into its natural occurrence and informs strategies for its targeted chemical synthesis.

Biosynthesis and Natural Formation

The primary route for the natural formation of this and other alkylpyrazines is the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.^[10] This complex cascade of reactions is responsible for the characteristic flavors in a vast array of cooked foods, including baked bread, roasted coffee, and grilled meats. The specific pyrazine substitution pattern is determined by the precursor amino acids and sugars involved.

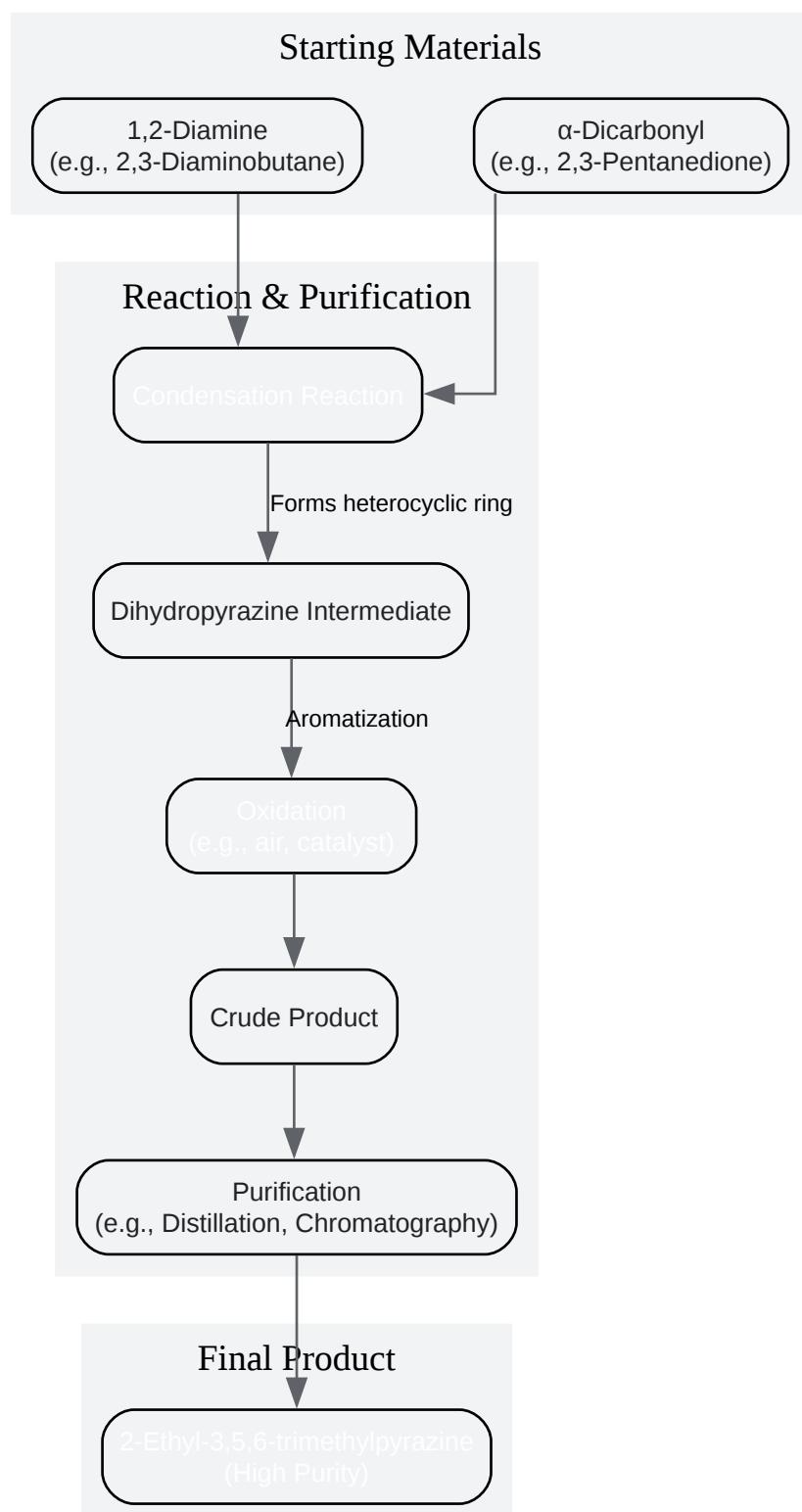
Microbial pathways also contribute to pyrazine formation. Various bacteria, such as *Bacillus subtilis*, are known to produce alkylpyrazines like 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine during fermentation, using amino acids like L-threonine as a substrate.^[11] While direct microbial synthesis of **2-Ethyl-3,5,6-trimethylpyrazine** is less documented, the underlying enzymatic machinery for pyrazine ring formation is a promising area for biotechnological production of natural flavor compounds.

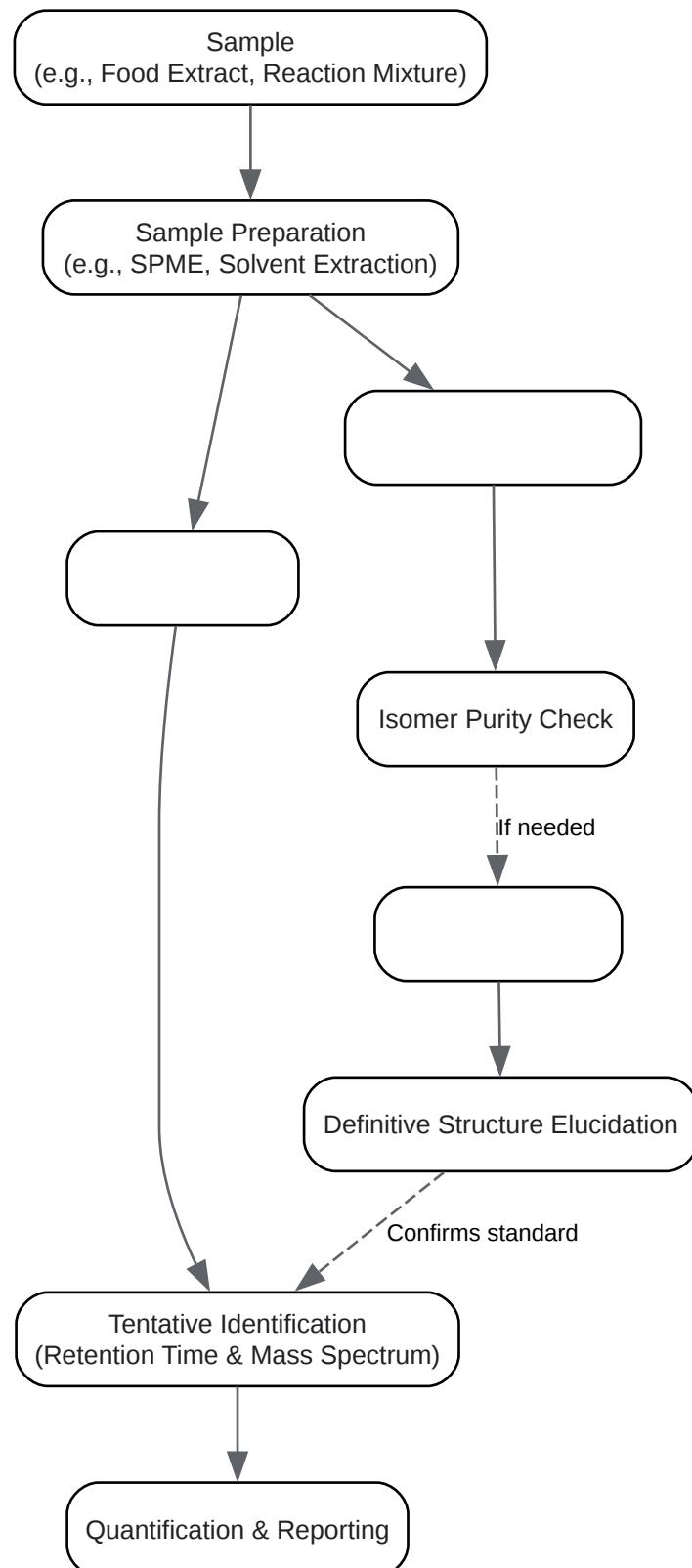
Chemical Synthesis

For applications requiring high purity and yield, chemical synthesis is the preferred method. While specific patents for **2-Ethyl-3,5,6-trimethylpyrazine** are not readily available in the surveyed literature, its synthesis can be inferred from established methodologies for related alkylpyrazines.

A plausible and efficient laboratory approach involves the condensation of an appropriate α -dicarbonyl compound with a 1,2-diamine, followed by oxidation. For instance, the synthesis of the related 2,3,5-trimethylpyrazine can be achieved by reacting 2,3-butanedione with 1,2-diaminopropane.^[12] A similar strategy could be employed for the target molecule.

Another powerful method for alkylating a pre-existing pyrazine ring is the Minisci reaction. This free-radical reaction allows for the introduction of alkyl groups onto electron-deficient heterocycles. A patented method for synthesizing 2-ethyl-3,6-dimethylpyrazine utilizes this approach, starting with 2,5-dimethylpyrazine and introducing an ethyl group under acidic and oxidative conditions.^[13] This demonstrates a viable strategy for the late-stage functionalization of pyrazine cores.



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